N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
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Description
1H-Pyrazolo[3,4-b]quinolines are a group of heterocyclic compounds that have been the subject of research for over 100 years . They are composed of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that can greatly influence the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has also been introduced .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a three-membered azaheterocyclic system composed of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents .Chemical Reactions Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various chemical reactions, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines can be greatly influenced by the substituents attached to the parent structure .Future Directions
Properties
IUPAC Name |
N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-3-11-25-19-16(12-15-6-4-5-13(2)17(15)22-19)18(24-25)23-20(26)14-7-9-21-10-8-14/h4-10,12H,3,11H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTCCSWRTXRKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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